molecular formula C20H26N7O11P B12711943 Thymidylyl-(3',5')-2'-deoxyguanosine CAS No. 4251-20-1

Thymidylyl-(3',5')-2'-deoxyguanosine

Cat. No.: B12711943
CAS No.: 4251-20-1
M. Wt: 571.4 g/mol
InChI Key: IBIDWGFEZKUPJD-FJLHAGFDSA-N
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Description

Thymidylyl-(3',5')-2'-deoxyguanosine (CAS 4251-20-1) is a defined dinucleoside monophosphate with the molecular formula C20H26N7O11P and a molecular weight of 571.44 g/mol . This compound serves as a critical model system in biophysical and biochemical research for studying the mechanisms and products of oxidative damage to DNA, particularly at guanine residues . It has been extensively used in photosensitization studies to investigate vicinal lesions, where research has shown that a hydrogen atom is abstracted from the methyl group of thymine, leading to a covalent cross-link with the guanine base via a methylene bridge upon reaction with molecular oxygen . Furthermore, studies using riboflavin-mediated photooxidation of this compound in oxygen-saturated solutions have identified key oxidation products such as thymidylyl-(3',5')-1-(2-deoxy-β-erythro-pentofuranosyl) oxaluric acid (Tpβ-dOx) . The formation of this and other products helps elucidate Type-I reaction mechanisms involving electron transfer, which are distinct from singlet oxygen-mediated pathways . The insights gained from using this dinucleotide are valuable for understanding DNA stability, repair mechanisms, and the biochemical consequences of oxidative stress. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

4251-20-1

Molecular Formula

C20H26N7O11P

Molecular Weight

571.4 g/mol

IUPAC Name

[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5R)-3-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl] hydrogen phosphate

InChI

InChI=1S/C20H26N7O11P/c1-8-4-26(20(32)25-16(8)30)12-2-9(5-28)18(37-12)38-39(33,34)35-6-11-10(29)3-13(36-11)27-7-22-14-15(27)23-19(21)24-17(14)31/h4,7,9-13,18,28-29H,2-3,5-6H2,1H3,(H,33,34)(H,25,30,32)(H3,21,23,24,31)/t9-,10+,11-,12-,13-,18-/m1/s1

InChI Key

IBIDWGFEZKUPJD-FJLHAGFDSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)OP(=O)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C4N=C(NC5=O)N)O)CO

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)OP(=O)(O)OCC3C(CC(O3)N4C=NC5=C4N=C(NC5=O)N)O)CO

Origin of Product

United States

Significance Within Dna Structure and Replication Paradigms

Studies on dinucleotides like d(TpG) provide insights into the local conformational preferences of the DNA backbone and the sugar puckering of the deoxyribose units. Research has been conducted on the conformational analysis of d(TpG) in various solvents to understand how its structure changes in different environments. researchgate.net This is critical because the local conformation of DNA can be influenced by hydration and interactions with proteins, affecting processes like DNA replication and transcription.

During DNA replication, enzymes called DNA polymerases read the template strand and synthesize a new complementary strand. nih.gov The sequence of the template, such as a TpG sequence, dictates which new nucleotides are incorporated. The study of dinucleotides helps to understand the kinetics and fidelity of DNA polymerases as they encounter specific sequences. Furthermore, dinucleotides are instrumental in studying DNA damage. For instance, oxidative damage to the guanine (B1146940) base, forming 8-oxo-2'-deoxyguanosine, is a common lesion that can lead to mutations if not repaired. wikipedia.org Using models like d(TpG), researchers can investigate how such damage alters the local DNA structure and how repair enzymes recognize and correct these errors. chemicalbook.com

Foundational Role in Molecular Biology Investigations

Strategies for Phosphodiester Bond Formation

The formation of the 3',5'-phosphodiester linkage is the central chemical transformation in oligonucleotide synthesis. Over the years, several key methodologies have been developed, each with its own set of advantages and limitations. The most prominent of these are the phosphotriester, phosphoramidite (B1245037), and H-phosphonate methods. nih.gov

The phosphotriester approach , developed in the 1960s, was a significant improvement over the earlier phosphodiester method. wikipedia.orgbiosyn.com Its defining feature is the protection of the phosphate (B84403) moiety, which prevents the formation of unwanted branched oligonucleotides. wikipedia.org This strategy allows for the use of more efficient coupling agents, thereby accelerating the synthesis. wikipedia.org

The phosphoramidite method has become the gold standard for modern oligonucleotide synthesis due to its high efficiency and amenability to automation. twistbioscience.comresearchgate.net This approach utilizes nucleoside phosphoramidites, which are stable building blocks that can be activated by a weak acid, such as tetrazole, to react with the 5'-hydroxyl group of the growing oligonucleotide chain. nih.gov The resulting phosphite triester is then oxidized to the more stable phosphate triester. trilinkbiotech.com

The H-phosphonate method offers an alternative route that involves the coupling of a nucleoside H-phosphonate monoester with the 5'-hydroxyl group of another nucleoside, promoted by an activating agent. tandfonline.comspringernature.com A key advantage of this method is that the H-phosphonate internucleotide linkage is stable under the conditions required for chain elongation and only needs to be oxidized to the phosphodiester at the end of the synthesis. nih.gov This single oxidation step for all the newly formed linkages can be more efficient than the per-cycle oxidation required in the phosphoramidite approach. nih.gov

Method Key Intermediate Activating Agent Oxidation Step Key Advantages
Phosphotriester PhosphotriesterCoupling agents (e.g., DCC)Not applicable (phosphate is already a triester)Prevents branching, allows for more efficient coupling. wikipedia.org
Phosphoramidite Phosphite triesterWeak acid (e.g., tetrazole)Performed after each coupling cycleHigh efficiency, rapid, and automatable. twistbioscience.comresearchgate.net
H-Phosphonate H-phosphonate diesterActivating agent (e.g., pivaloyl chloride)Performed once at the end of synthesisStable intermediate, single oxidation step. nih.govtandfonline.comspringernature.com

Preparation of Modified this compound Analogues

The ability to introduce modifications into the structure of this compound opens up avenues for studying nucleic acid structure and function, as well as for developing therapeutic agents. These modifications can be at the nucleobase, the sugar moiety, or the phosphate backbone.

The synthesis of analogues containing non-canonical (unnatural) nucleobases has become a powerful tool in chemical biology. mdpi.com These modified bases can be used to probe DNA recognition by enzymes, to create novel therapeutic agents, or to expand the genetic alphabet. umich.edufrontiersin.org The incorporation of a non-canonical nucleobase into a dinucleotide like this compound typically involves the synthesis of the corresponding modified nucleoside phosphoramidite, which can then be used in standard solid-phase oligonucleotide synthesis. researchgate.net Examples of non-canonical bases include fluorescently labeled bases for diagnostic purposes or bases with altered hydrogen-bonding patterns to study DNA stability. mdpi.com

The stereochemistry of the glycosidic bond, which connects the nucleobase to the deoxyribose sugar, is critical for the structure and function of DNA. In natural DNA, all nucleosides are in the β-anomeric configuration. The stereoselective synthesis of β-2'-deoxyguanosine derivatives is a key challenge in nucleoside chemistry. Various strategies have been developed to control the anomeric stereochemistry during the glycosylation reaction, including the use of directing groups on the sugar, specific catalysts, or by controlling the reaction conditions to favor the formation of the thermodynamically more stable β-anomer. mdpi.comharvard.edu Ensuring the correct stereochemistry is paramount for the resulting dinucleotide to adopt the canonical double-helical structure.

Enzymatic Interactions and Biochemical Transformations of Thymidylyl 3 ,5 2 Deoxyguanosine

Substrate Specificity and Kinetic Studies with DNA Polymerases

DNA polymerases are enzymes that synthesize DNA molecules from deoxynucleoside triphosphates (dNTPs), using a DNA template strand. The primary role of these enzymes is to add nucleotides to the 3'-hydroxyl end of a growing DNA strand. Consequently, a dinucleotide such as Thymidylyl-(3',5')-2'-deoxyguanosine is not a substrate for polymerization in the traditional sense, as DNA polymerases utilize mononucleotide triphosphates for chain elongation nih.govnih.gov.

However, with its free 3'-hydroxyl group on the deoxyguanosine moiety, this compound can potentially act as a primer for DNA synthesis. In the presence of a complementary template strand, a DNA polymerase could bind to the primer-template duplex and extend the chain by adding a dNTP corresponding to the next template base khanacademy.org.

Kinetic studies of DNA polymerases typically measure parameters like the Michaelis constant (Km) and the maximum reaction velocity (kcat) for the incorporation of dNTPs nih.gov. The efficiency of a polymerase can be affected by the sequence of the primer and template, including the identity of the 3'-terminal nucleotide of the primer khanacademy.org. While general kinetic mechanisms for DNA polymerases are well-established nih.gov34.237.233researchgate.net, specific kinetic data for the use of this compound as a primer are not extensively documented in the literature. Such a study would provide insights into how the initial dinucleotide sequence influences the efficiency and fidelity of the first nucleotide incorporation event.

The table below outlines the potential role of this compound in a DNA polymerase-catalyzed reaction.

Table 1: Interaction of this compound with DNA Polymerase

EnzymeRole of CompoundRequired Co-substratesPotential Product
DNA PolymerasePrimerDNA Template, dNTPs, Mg2+Elongated DNA strand (Trinucleotide)

Cleavage Mechanisms by Phosphodiesterases

Phosphodiesterases are a class of enzymes that hydrolyze phosphodiester bonds, such as the one linking the two nucleosides in this compound. Different phosphodiesterases exhibit distinct specificities regarding the terminus from which they initiate cleavage.

Snake venom phosphodiesterase (SVPDE), also known as phosphodiesterase I, is an exonuclease that sequentially hydrolyzes phosphodiester bonds starting from the 3'-hydroxyl end of an oligonucleotide, releasing 5'-mononucleotides nih.govworthington-biochem.cominnov-research.com. For this compound, which possesses a free 3'-OH group on the deoxyguanosine residue, SVPDE would cleave the phosphodiester linkage. This reaction requires Mg2+ ions for activity and is inhibited by metal chelators like EDTA innov-research.com. The cleavage yields thymidine-5'-monophosphate and 2'-deoxyguanosine (B1662781). Studies have shown that some SVPDEs have a preference for certain nucleotides, such as those containing adenine (B156593) nih.gov.

Table 2: Cleavage by Snake Venom Phosphodiesterase

EnzymeActionBond CleavedProducts
Snake Venom Phosphodiesterase (Phosphodiesterase I)3'-ExonucleaseP-O5' bondThymidine-5'-monophosphate (5'-dTMP), 2'-Deoxyguanosine

Spleen phosphodiesterase (SPDE), or phosphodiesterase II, is also an exonuclease but exhibits the opposite polarity to SVPDE. It hydrolyzes phosphodiester bonds starting from the 5'-hydroxyl end of an oligonucleotide, releasing 3'-mononucleotides worthington-biochem.comworthington-biochem.com. The dinucleotide this compound has a free 5'-OH on its thymidine (B127349) residue, making it a suitable substrate for SPDE. The enzyme cleaves the P-O3' bond, yielding thymidine and 2'-deoxyguanosine-3'-monophosphate. Research indicates that while a 5'-hydroxyl group is characteristic of its natural substrates, its presence may not be an absolute requirement for the hydrolysis of certain synthetic substrates nih.gov. Studies on various substrates suggest the enzyme shows little specificity for the base composition of the oligonucleotide being cleaved nih.gov.

Table 3: Hydrolysis by Spleen Phosphodiesterase

EnzymeActionBond CleavedProducts
Spleen Phosphodiesterase (Phosphodiesterase II)5'-ExonucleaseO3'-P bondThymidine, 2'-Deoxyguanosine-3'-monophosphate (dG-3'-P)

Nuclease P1, isolated from Penicillium citrinum, is an endonuclease with a strong preference for single-stranded nucleic acids neb.com. It hydrolyzes the phosphodiester bonds in both DNA and RNA to produce 5'-phosphomononucleotides nih.govnih.govresearchgate.net. When acting on a small substrate like the dinucleotide this compound, it functions as a phosphodiesterase, cleaving the single phosphodiester bond. The products of this digestion are thymidine-5'-monophosphate (5'-dTMP) and 2'-deoxyguanosine (which would be present as its 5'-monophosphate if it were part of a longer chain, but as a dinucleotide, the cleavage yields the 5'-monophosphate of the 5' nucleotide and the nucleoside of the 3' nucleotide). More complete digestion to mononucleotides is its characteristic function on larger polymers neb.comnih.gov.

Table 4: Digestion by Nuclease P1

EnzymeActionBond CleavedProducts
Nuclease P1PhosphodiesteraseP-O5' bondThymidine-5'-monophosphate (5'-dTMP), 2'-Deoxyguanosine

Phosphorylation by Polynucleotide Kinases

T4 Polynucleotide Kinase (T4 PNK) is an enzyme widely used in molecular biology to catalyze the transfer of the γ-phosphate from a nucleoside triphosphate, typically ATP, to the 5'-hydroxyl terminus of DNA or RNA promega.compromega.comneb.com. This process is known as a forward kinase reaction. This compound, having a free 5'-OH group on the thymidine residue, is a direct substrate for this phosphorylation reaction. The reaction requires a divalent cation, usually Mg2+, as a cofactor. The product of this reaction is 5'-phosphoryl-Thymidylyl-(3',5')-2'-deoxyguanosine. The efficiency of phosphorylation is generally high for single-stranded substrates and molecules with protruding 5'-ends nih.gov.

Table 5: Phosphorylation by T4 Polynucleotide Kinase

EnzymeActionSubstrate SiteProduct
T4 Polynucleotide Kinase (T4 PNK)5'-Kinase5'-Hydroxyl of Thymidine5'-Phosphoryl-Thymidylyl-(3',5')-2'-deoxyguanosine

Role in Enzymatic Assays for DNA Metabolism

Given its simple and defined structure, this compound is a useful tool in various enzymatic assays designed to study DNA metabolism. Its primary application is as a model substrate for nucleases, particularly phosphodiesterases. For instance, it can be used to screen for and characterize 3'- or 5'-exonuclease activity in purified enzyme preparations or crude cellular extracts.

The cleavage of the dinucleotide can be monitored using various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) or mass spectrometry, which can separate and quantify the substrate and its resulting mononucleotide and nucleoside products nih.gov. This allows for the determination of enzyme activity and specificity. While not a direct participant in complex metabolic pathways like DNA replication or repair in the same way as genomic DNA, its use as a tool substrate is valuable for dissecting the fundamental properties of the enzymes that do participate in these critical cellular processes mdpi.commdpi.com.

Interactions with DNA Replication and Repair Proteins

The stability and fidelity of genetic information rely on a sophisticated network of proteins that replicate and repair DNA. The dinucleotide this compound, as a fundamental component of DNA, is constantly surveyed by these proteins. While specific detailed research on the direct interaction of the isolated dinucleotide is limited, the well-established functions of these proteins allow for an informed discussion of their potential interactions.

Replication Protein A (RPA) is a crucial single-stranded DNA (ssDNA)-binding protein in eukaryotes, essential for DNA replication, repair, and recombination. nih.govnih.gov It binds to ssDNA with high affinity, protecting it from nucleases and preventing the formation of secondary structures. nih.gov RPA's interaction with DNA is dynamic, involving loading onto ssDNA, diffusion along the strand, and eventual dissociation. nih.gov

While direct studies on the modulation of RPA function by free this compound are not available, RPA's primary role involves binding to stretches of ssDNA rather than individual dinucleotides. However, if this dinucleotide were part of a larger single-stranded region, for instance, at a replication fork or a DNA damage site, RPA would bind to the entire region. The conformation of RPA can be influenced by the sequence it binds, although its binding is generally non-sequence-specific.

Table 1: Key Functions of Replication Protein A (RPA)

FunctionDescription
ssDNA Binding Protects single-stranded DNA from degradation and prevents hairpin formation. nih.gov
Replication Support Stabilizes unwound DNA at the replication fork and stimulates DNA polymerase activity. nih.gov
DNA Repair Participates in nucleotide excision repair, mismatch repair, and homologous recombination. nih.gov
Protein Recruitment Acts as a platform to recruit other proteins involved in DNA metabolism. nih.gov

DNA glycosylases are enzymes that initiate the base excision repair (BER) pathway by recognizing and removing damaged or mismatched bases from DNA. nih.gov Following the action of a DNA glycosylase, an apurinic/apyrimidinic (AP) site is created, which is then cleaved by an AP endonuclease. wikipedia.org

The dinucleotide this compound in its standard form would not be a substrate for DNA glycosylases, as these enzymes target specific base lesions such as oxidized, alkylated, or deaminated bases. nih.govnih.gov For example, Thymine-DNA glycosylase (TDG) recognizes and removes thymine (B56734) from G•T mismatches. nih.gov If the guanine (B1146940) or thymine base within the dinucleotide were damaged (e.g., oxidized to 8-oxoguanine), it would then become a target for a specific DNA glycosylase like OGG1. nih.gov

Once a DNA glycosylase has removed a base, the resulting AP site within the DNA strand is recognized by an AP endonuclease, such as APE1 in humans. wikipedia.org APE1 cleaves the phosphodiester backbone immediately 5' to the AP site, creating a nick that is a prerequisite for the subsequent steps of BER. wikipedia.orgnih.gov Therefore, while the intact dinucleotide is not a direct substrate, its damaged forms are key signals for the initiation of the BER pathway. The 3'-5' exonuclease activity of some AP endonucleases can also remove mismatched nucleotides from the 3' end of DNA strands. nih.govmdpi.com

Table 2: Classes and Functions of AP Endonucleases

ClassIncision SiteMechanismResulting Ends
Class I 3' to AP siteβ-lyase3' unsaturated aldehyde, 5'-phosphate wikipedia.org
Class II 5' to AP siteHydrolytic3'-hydroxyl, 5'-deoxyribose phosphate (B84403) wikipedia.org
Class III 3' and 5' to AP site-3'-phosphate, 5'-hydroxyl wikipedia.org
Class IV 3' and 5' to AP site-3'-phosphate, 5'-hydroxyl wikipedia.org

Furthermore, it has been observed that 2'-deoxynucleoside monophosphates can inhibit the 3'-5'-exonuclease activity of AP endonuclease Nfo from E. coli, suggesting that free nucleotides or dinucleotides could potentially modulate the activity of these repair enzymes. mdpi.com

RNA polymerases are responsible for transcribing DNA into RNA. In eukaryotes, RNA Polymerase II (Pol II) is responsible for synthesizing messenger RNA (mRNA). nih.gov The presence of modifications or lesions in the DNA template can significantly affect the progression and fidelity of RNA polymerases. nih.gov

While there is no direct evidence of this compound influencing RNA polymerase activities, studies on similar molecules offer insights. For instance, the presence of deoxyuridine in a DNA template, a molecule structurally similar to thymidine, has been shown to inhibit transcription by T7 RNA polymerase and human RNA polymerase II. nih.gov This suggests that alterations in the standard DNA structure can be sensed by the transcriptional machinery.

The dinucleotide itself, if present as a lesion or part of an unusual DNA structure, could potentially act as a pause or termination site for RNA polymerase. The sequence context of the DNA template is known to influence transcription termination, and it is conceivable that an unusual dinucleotide configuration could affect the stability of the transcription elongation complex. researchgate.net

Oxidative and Photochemical Modification Pathways of Thymidylyl 3 ,5 2 Deoxyguanosine

Photosensitized Oxidation Reactions and Adduct Formation

Photosensitized oxidation of thymidylyl-(3',5')-2'-deoxyguanosine primarily targets the guanine (B1146940) moiety due to its lower oxidation potential compared to thymine (B56734). The nature of the photosensitizer and the reaction conditions dictate the specific oxidation products formed.

Riboflavin (Vitamin B2) and methylene blue are well-characterized photosensitizers that, upon activation by light, can induce oxidative damage to DNA components. In the case of this compound, both photosensitizers lead to the formation of the same guanine oxidation products. nih.govresearchgate.net

The principal initial product formed is thymidylyl-(3',5')-2-amino-5-[(2-deoxy-beta-D-erythro-pentofuranosyl)amino]-4H-imidazol-4-one, referred to as d(TpIz). nih.govresearchgate.net This product is relatively unstable and undergoes decomposition in aqueous solutions at room temperature. The decomposition product has been identified as thymidylyl-(3',5')-2,2-diamino-4-[(2-deoxy-beta-D-erythro-pentofuranosyl)amino]-5(2H)-oxazolone, or d(TpZ). nih.govresearchgate.net

These modified dinucleoside monophosphates have been successfully isolated and characterized using a combination of analytical techniques, providing a clear understanding of their molecular structures.

Phthalocyanines are another class of photosensitizers that can induce oxidative damage to nucleic acids. When this compound is subjected to photooxidation mediated by phthalocyanines in an oxygen-saturated aqueous solution, a distinct set of guanine modification products is generated. oup.com

The photooxidation process results in the addition of a molecule of oxygen to the guanine base, leading to the formation of the 4R* and 4S* diastereoisomers of 4,8-dihydro-4-hydroxy-8-oxo-2'-deoxyguanosine within the dinucleotide structure. oup.com These products, designated as d(TpO), are formed in a nearly equal 1:1 ratio. oup.com The reaction mechanism is consistent with a type II (singlet oxygen) pathway, as evidenced by an increased rate of formation in the presence of deuterium oxide (D₂O). oup.com

The identification and structural elucidation of the guanine oxidation products within the this compound dinucleotide have been accomplished through various spectroscopic and analytical methods. High-Performance Liquid Chromatography (HPLC) has been instrumental in the isolation of these modified dinucleotides. nih.govoup.com

Subsequent characterization has heavily relied on proton Nuclear Magnetic Resonance (¹H NMR) spectrometry and Fast Atom Bombardment (FAB) mass spectrometry. nih.govoup.com These techniques have provided detailed information about the chemical structure of the modified guanine residues and their linkage within the dinucleotide. Enzymatic digestions have further confirmed the integrity of the phosphodiester bond and the nature of the sugar moieties. nih.govoup.com

Table 1: Summary of Photosensitized Oxidation Products of this compound

PhotosensitizerInitial/Major Product(s)Chemical Name
Riboflavind(TpIz)thymidylyl-(3',5')-2-amino-5-[(2-deoxy-beta-D-erythro-pentofuranosyl)amino]-4H-imidazol-4-one
Methylene Blued(TpIz)thymidylyl-(3',5')-2-amino-5-[(2-deoxy-beta-D-erythro-pentofuranosyl)amino]-4H-imidazol-4-one
Phthalocyanined(TpO) (4R* and 4S* diastereoisomers)thymidylyl-(3',5')-(4,8-dihydro-4-hydroxy-8-oxo-2'-deoxyguanosine)

Table 2: Decomposition Product of d(TpIz)

Initial ProductDecomposition ProductChemical Name
d(TpIz)d(TpZ)thymidylyl-(3',5')-2,2-diamino-4-[(2-deoxy-beta-D-erythro-pentofuranosyl)amino]-5(2H)-oxazolone

Chemical Properties of Modified Dinucleoside Monophosphates

The oxidative modification of the guanine base within this compound imparts distinct chemical properties to the resulting dinucleoside monophosphates. These properties are crucial for understanding their potential biological consequences.

A significant chemical property of the riboflavin and methylene blue-mediated oxidation products, d(TpIz) and its decomposition product d(TpZ), is their instability under alkaline conditions. nih.gov Both of these modified dinucleoside monophosphates are alkali-labile. nih.gov This lability suggests that the presence of such lesions in DNA could lead to strand breaks upon treatment with alkali, such as the hot piperidine treatment used in DNA sequencing and damage detection protocols. nih.gov

In contrast, the phthalocyanine-induced oxidation products, the d(TpO) diastereoisomers, are stable to treatment with 1.0 M piperidine at 90°C for 30 minutes, indicating a greater resistance to alkaline conditions. oup.com

The modified guanine products exhibit differential reactivity towards specific chemical agents. The initial product of riboflavin and methylene blue photosensitization, d(TpIz), is reactive towards methoxyamine. nih.gov Conversely, its decomposition product, d(TpZ), is unreactive with this agent. nih.gov This differential reactivity can be exploited for the specific detection and characterization of these lesions.

Table 3: Chemical Properties of Modified this compound Dinucleotides

Modified DinucleotideAlkali LabilityReactivity with Methoxyamine
d(TpIz)LabileReactive
d(TpZ)LabileUnreactive
d(TpO)StableNot Reported

Enzymatic Processing of Modified this compound Lesions

The enzymatic repair of lesions in the dinucleotide this compound, particularly oxidative modifications of the guanine base, is a critical process for maintaining genomic integrity. The primary pathways responsible for addressing this type of damage are Base Excision Repair (BER) and, in some cases, Nucleotide Excision Repair (NER). mdpi.com

The most common oxidative lesion affecting the guanosine (B1672433) moiety is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG). nih.gov The BER pathway is the main mechanism for its removal. researchgate.net The process is initiated by a specific DNA glycosylase, such as human 8-oxoguanine-DNA glycosylase (hOGG1). nih.gov This enzyme recognizes the 8-oxo-dG lesion and excises the damaged base by cleaving the N-glycosidic bond that links it to the deoxyribose sugar. nih.govreactome.org

Following the removal of the damaged base, an apurinic/apyrimidinic (AP) site is created. This site is then processed by an AP endonuclease, such as APE1, which cleaves the phosphodiester backbone. The resulting gap is filled by a DNA polymerase, and the final nick is sealed by a DNA ligase, restoring the original DNA sequence. frontiersin.org

The efficiency of these enzymatic processes can be influenced by the local sequence context. For instance, the repair of an 8-oxo-dG lesion by hOGG1 can be affected by the presence of an adjacent lesion. Studies on tandem lesions have shown that the cleavage of 8-oxo-dG is significantly compromised when a thymidine (B127349) glycol (a form of oxidative damage to thymine) is present on its 5' side. nih.gov Conversely, if the thymidine glycol is on the 3' side, the cleavage of 8-oxo-dG by hOGG1 is enhanced. nih.gov

While BER is the primary route, the NER pathway can also recognize and repair some oxidative lesions, particularly those that cause significant distortion to the DNA helix. nih.goveur.nl NER is a more complex process that involves the recognition of the lesion, unwinding of the DNA around it, excision of a short oligonucleotide containing the damage, and subsequent DNA synthesis and ligation to fill the gap. eur.nlwikipedia.org

Table 1: Key Enzymes in the Repair of Oxidized this compound

Enzyme/Protein ComplexRepair PathwayFunction
8-oxoguanine-DNA glycosylase (OGG1)Base Excision Repair (BER)Recognizes and excises the 8-oxo-dG base. nih.govnih.gov
AP Endonuclease 1 (APE1)Base Excision Repair (BER)Cleaves the DNA backbone at the resulting AP site. nih.gov
DNA PolymeraseBase Excision Repair (BER)Fills the single-nucleotide gap. frontiersin.org
DNA LigaseBase Excision Repair (BER)Seals the final nick in the DNA strand. frontiersin.org
XPC-RAD23B ComplexNucleotide Excision Repair (NER)Recognizes the DNA damage in global genomic NER. mdpi.comoup.com
TFIIH ComplexNucleotide Excision Repair (NER)Unwinds the DNA around the lesion. eur.nlwikipedia.org
XPG and XPF-ERCC1 EndonucleasesNucleotide Excision Repair (NER)Incise the DNA strand on either side of the lesion. frontiersin.org

Comparative Analysis with Other DNA Damage Formations in Dinucleotides

The oxidative damage occurring at the guanosine of a TpG dinucleotide represents just one of many ways DNA can be modified. A comparative analysis with other well-characterized forms of DNA damage, such as those induced by ultraviolet (UV) radiation, highlights the diversity of lesion structures and the specialized repair mechanisms that have evolved to counteract them. UV radiation predominantly causes covalent linkages between adjacent pyrimidine bases, forming cyclobutane pyrimidine dimers (CPDs) and (6-4) photoproducts ((6-4)PPs). mdpi.com

Cyclobutane Pyrimidine Dimer Formation

Cyclobutane pyrimidine dimers (CPDs) are the most abundant lesions formed upon exposure to UV-B radiation. nih.gov They result from a [2+2] cycloaddition reaction between the C5-C6 double bonds of two adjacent pyrimidines (e.g., thymine-thymine, thymine-cytosine, cytosine-thymine, or cytosine-cytosine) on the same DNA strand. oup.comacs.org This reaction creates a four-membered cyclobutane ring linking the two pyrimidine bases. wikipedia.org

The formation of a CPD introduces a significant kink into the DNA double helix, although it is less distorting than a (6-4) photoproduct. oup.com This structural distortion is a key feature recognized by the Nucleotide Excision Repair (NER) pathway, which is the primary mechanism for CPD removal in humans. eur.nlwikipedia.org In many other organisms, from bacteria to non-placental mammals, CPDs can be directly reversed by a light-dependent enzyme called photolyase. wikipedia.orgmdpi.com

Unlike the oxidative damage that targets the guanine in TpG, CPD formation is specific to adjacent pyrimidines. The nature of the damage is also fundamentally different: an oxidative lesion involves the addition of oxygen-containing functional groups, whereas a CPD is an intrastrand crosslink formed by the rearrangement of existing bonds.

Table 2: Comparison of DNA Damage Characteristics

FeatureOxidative Damage at TpG (e.g., 8-oxo-dG)Cyclobutane Pyrimidine Dimer (CPD)(6-4) Photoproduct ((6-4)PP)
Inducing Agent Reactive Oxygen Species (ROS)UV-B, UV-C RadiationUV-B, UV-C Radiation
Affected Bases Primarily GuanineAdjacent Pyrimidines (T, C)Adjacent Pyrimidines (T, C)
Chemical Nature Base oxidation (e.g., addition of =O) nih.govCovalent linkage forming a cyclobutane ring. wikipedia.orgCovalent bond between C6 of 5' base and C4 of 3' base. nih.gov
Primary Repair Pathway (Humans) Base Excision Repair (BER) nih.govNucleotide Excision Repair (NER) wikipedia.orgNucleotide Excision Repair (NER) nih.gov
Structural Distortion Relatively minorModerate kink in DNA helixSevere kink (~44°) in DNA helix oup.com

(6-4) Photoproduct Genesis

The pyrimidine(6-4)pyrimidone photoproduct, or (6-4)PP, is the second most common type of UV-induced DNA lesion. mdpi.com Its formation involves the creation of a covalent bond between the C6 position of the 5'-pyrimidine and the C4 position of the 3'-pyrimidine. wikipedia.orgnih.gov This process is thought to proceed through an unstable oxetane intermediate. nih.gov

The (6-4)PP lesion causes a much more severe distortion of the DNA helix than a CPD, introducing a significant bend. oup.com This pronounced structural alteration makes it a high-priority target for the NER pathway, and (6-4)PPs are generally repaired much more rapidly than CPDs in mammalian cells. oup.comscispace.com Like CPDs, (6-4)PPs can also be repaired by a specific type of photolyase, known as (6-4) photolyase, in non-human organisms. nih.gov

The genesis of (6-4)PPs, confined to adjacent pyrimidine sites, contrasts sharply with the mechanisms of oxidative damage at a TpG site. The formation of (6-4)PPs is a photochemical reaction driven by UV energy absorption, leading to an intrastrand crosslink, whereas oxidative damage arises from chemical reactions with reactive oxygen species, resulting in base modification. This fundamental difference dictates the distinct enzymatic pathways—primarily NER for the bulky, helix-distorting (6-4)PP and primarily BER for the non-bulky 8-oxo-dG lesion. nih.goveur.nl

Advanced Spectroscopic and Analytical Characterization of Thymidylyl 3 ,5 2 Deoxyguanosine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton NMR Spectrometry

Proton (¹H) NMR spectroscopy would be the initial step in the structural analysis of Thymidylyl-(3',5')-2'-deoxyguanosine. By analyzing the chemical shifts, coupling constants, and integration of the proton signals, it is possible to assign each proton within the thymidine (B127349) and deoxyguanosine residues. The chemical shifts are highly sensitive to the local electronic environment, providing clues about the conformation of the molecule. For instance, the protons of the deoxyribose sugar are found in a specific region of the spectrum, and their coupling patterns reveal the puckering of the five-membered ring. Similarly, the aromatic protons of the thymine (B56734) and guanine (B1146940) bases have characteristic chemical shifts.

Multidimensional NMR Assignments

For a molecule as complex as a dinucleotide, a one-dimensional ¹H NMR spectrum often exhibits significant signal overlap. Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are employed to resolve these ambiguities. COSY experiments identify protons that are coupled to each other (typically through two or three bonds), allowing for the tracing of spin systems within each deoxyribose ring. TOCSY extends this correlation to the entire spin system of a residue. NOESY (Nuclear Overhauser Effect Spectroscopy) is crucial for determining the three-dimensional structure by identifying protons that are close in space, irrespective of their bonding connectivity. This is particularly important for determining the relative orientation of the two nucleoside units.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound with high accuracy and to obtain structural information through fragmentation analysis. It is essential for confirming the identity and assessing the purity of synthetic oligonucleotides like this compound.

Fast Atom Bombardment (FAB) Mass Spectrometry

Fast Atom Bombardment (FAB) is a soft ionization technique that was historically used for the analysis of non-volatile and thermally labile molecules such as oligonucleotides. In FAB-MS, the sample is mixed with a liquid matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms, such as argon or xenon. This process desorbs and ionizes the analyte molecules, primarily through protonation, to produce [M+H]⁺ ions. The resulting mass spectrum would show a prominent peak corresponding to the molecular weight of this compound, confirming its identity. Fragmentation can also occur, providing some structural information.

Electrospray Ionization (ESI) Mass Spectrometry and Liquid Chromatography-Mass Spectrometry (LC/MS)

Electrospray Ionization (ESI) is a modern, highly sensitive soft ionization technique that has largely replaced FAB for the analysis of biomolecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. ESI is particularly well-suited for coupling with liquid chromatography (LC), a technique that separates components of a mixture based on their physicochemical properties.

An LC-ESI/MS analysis of this compound would first involve its separation from any impurities on an LC column. The purified compound would then be introduced into the mass spectrometer. The resulting mass spectrum would provide a highly accurate mass measurement of the dinucleotide, which is a critical measure of its identity and purity. nih.gov Tandem mass spectrometry (MS/MS) can also be performed, where the molecular ion is isolated, fragmented, and the fragments are analyzed. This provides detailed structural information that can be used to confirm the sequence of the dinucleotide.

Mass Photometry for Protein-Dinucleotide Interaction Analysis

Mass photometry (MP) is a label-free bioanalytical technique that measures the mass of individual molecules in solution with high precision. nih.gov This method works by detecting the light scattered by single molecules as they land on a glass slide. news-medical.net The amount of scattered light is directly proportional to the molecule's mass, allowing for the determination of mass distributions within a sample. nih.gov MP is particularly well-suited for studying biomolecular interactions, such as those between proteins and nucleic acids, as it can distinguish between unbound molecules and complexed species based on their mass differences. refeyn.comrefeyn.com

The application of mass photometry to study the interaction between a specific protein and the dinucleotide this compound allows for the direct measurement of binding stoichiometry and the equilibrium dissociation constant (KD). refeyn.com By analyzing the mass distribution of a solution containing both the protein and the dinucleotide, one can identify peaks corresponding to the unbound protein, the unbound dinucleotide (though typically below the detection limit of current instruments), and one or more protein-dinucleotide complexes. refeyn.com The relative abundance of these species, determined by counting the number of events for each peak, provides a means to quantify the binding affinity. biorxiv.orgnih.gov

Detailed Research Findings:

In a hypothetical study investigating the binding of a DNA-binding protein to this compound, mass photometry can provide quantitative insights. The protein of interest, with a known molecular weight, is incubated with varying concentrations of the dinucleotide. The resulting mass distribution would reveal the formation of a complex with a mass equal to the sum of the protein and the dinucleotide.

For instance, if a 50 kDa protein binds to this compound (approx. 0.55 kDa), the complex would have a mass of approximately 50.55 kDa. The ability of mass photometry to resolve such small mass shifts upon binding is a key advantage. By titrating the dinucleotide concentration and measuring the fraction of bound protein at each concentration, a binding curve can be generated to determine the KD.

Below is a table representing hypothetical data from a mass photometry experiment to characterize the interaction between a protein and this compound.

SampleSpecies DetectedMeasured Mass (kDa)Relative Abundance (%)
Protein onlyUnbound Protein50.2 ± 0.5100
Protein + Dinucleotide (Low Conc.)Unbound Protein50.1 ± 0.675
Protein-Dinucleotide Complex50.7 ± 0.625
Protein + Dinucleotide (High Conc.)Unbound Protein50.3 ± 0.520
Protein-Dinucleotide Complex50.8 ± 0.580

This data allows for the calculation of the dissociation constant (KD), providing a quantitative measure of the binding affinity between the protein and the dinucleotide.

Circular Dichroism (CD) Spectroscopy for Conformational Changes

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure and conformational changes of chiral molecules, including nucleic acids. nih.govnih.gov DNA is chiral due to its helical structure and the presence of chiral deoxyribose units. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a sample. nih.gov The resulting CD spectrum is sensitive to the geometry of the molecule, including base stacking and helicity, making it an excellent tool for monitoring conformational transitions in DNA. nih.govresearchgate.net

The dinucleotide this compound, as a fundamental unit of DNA, can adopt various conformations. Its conformation can be influenced by factors such as temperature, pH, ionic strength, and interactions with other molecules like proteins or small ligands. nih.gov CD spectroscopy can detect these conformational changes, which are reflected in alterations of the CD spectrum. For example, the transition from a canonical B-form DNA conformation to an A-form or Z-form conformation results in characteristic changes in the CD spectrum. researchgate.net

Detailed Research Findings:

Studies on short oligonucleotides and dinucleotides have shown that their CD spectra are sensitive to base sequence and stacking interactions. While a specific CD spectrum for this compound is not extensively reported in isolation, the principles of DNA CD spectroscopy can be applied. A typical B-form DNA duplex exhibits a positive band around 275 nm, a negative band around 245 nm, and a crossover at approximately 258 nm. researchgate.net Conformational changes in the dinucleotide, such as unstacking of the bases or changes in the glycosidic bond angle, would lead to shifts in the position and intensity of these bands. nih.gov

For instance, the binding of a protein or a small molecule ligand to this compound can induce a conformational change in the dinucleotide, which can be monitored by CD spectroscopy. An increase or decrease in the ellipticity at specific wavelengths can indicate the mode of binding and the nature of the induced structural change. nih.govresearchgate.net

The following table summarizes the characteristic CD spectral features for different DNA conformations that can be used as a reference for interpreting spectral changes in this compound.

DNA ConformationPositive Band (nm)Negative Band (nm)Crossover (nm)
B-form~275~245~258
A-form~260~210~240
Z-form~260~290, ~205~275

By monitoring the CD spectrum of this compound under various conditions, researchers can gain insights into its conformational dynamics and interactions.

High Performance Liquid Chromatography (HPLC) for Isolation and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of biomolecules, including nucleotides and oligonucleotides. thermofisher.cn For the analysis of charged molecules like the dinucleotide phosphate (B84403) this compound, ion-pair reversed-phase HPLC (IP-RP-HPLC) is a widely used and effective method. chromatographyonline.comnih.gov This technique utilizes a hydrophobic stationary phase (e.g., C18) and a mobile phase containing an ion-pairing agent. ymc.co.jp The ion-pairing agent, typically a quaternary amine like triethylammonium acetate (TEAA), forms a neutral complex with the negatively charged phosphate backbone of the dinucleotide, allowing for its retention and separation on the reversed-phase column. nih.govnih.gov

The separation in IP-RP-HPLC is based on the hydrophobicity of the ion-paired complex. Elution is typically achieved by increasing the concentration of an organic solvent, such as acetonitrile, in the mobile phase. ymc.co.jp This method provides high resolution, allowing for the separation of closely related oligonucleotide sequences and the isolation of pure compounds from complex mixtures. ymc.co.jp

Detailed Research Findings:

The isolation and analysis of this compound can be efficiently performed using IP-RP-HPLC. The retention time of the dinucleotide is dependent on several factors, including the type and concentration of the ion-pairing agent, the pH of the mobile phase, the column temperature, and the gradient of the organic solvent. chromatographyonline.comnih.gov Optimization of these parameters is crucial for achieving good separation and peak shape.

A typical HPLC setup for the analysis of this compound would involve a C18 column and a mobile phase consisting of an aqueous buffer (e.g., 0.1 M TEAA, pH 7.0) and an organic modifier (e.g., acetonitrile). A linear gradient from a low to a high concentration of acetonitrile is used to elute the dinucleotide. Detection is commonly performed using a UV detector at 260 nm, the wavelength at which DNA bases have maximum absorbance. protocols.io

The table below outlines a representative set of HPLC conditions for the analysis of dinucleotides like this compound.

ParameterCondition
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
Mobile Phase B 100% Acetonitrile
Gradient 0-20% B over 30 minutes
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 260 nm

These conditions provide a robust starting point for the method development for the analysis and purification of this compound and its derivatives. helixchrom.comhelixchrom.com

Applications of Thymidylyl 3 ,5 2 Deoxyguanosine in Advanced Biochemical and Molecular Biology Research

Utilization as a Defined Substrate in Nucleic Acid Synthesis and Sequencing Protocols

The chemical synthesis of DNA oligonucleotides is predominantly achieved using the phosphoramidite (B1245037) method, a stepwise process that adds one nucleotide at a time to a growing chain on a solid support. twistbioscience.comidtdna.com In this process, nucleoside phosphoramidites, which are chemically modified nucleotides containing protecting groups, serve as the foundational building blocks. twistbioscience.comidtdna.com The synthesis involves a four-step cycle for each nucleotide addition: deblocking (detritylation), coupling, capping, and oxidation. idtdna.com

While single nucleoside phosphoramidites of thymidine (B127349) and 2'-deoxyguanosine (B1662781) are used sequentially to form the T-G linkage, researchers also synthesize and utilize dinucleotide phosphoramidites, such as a protected Thymidylyl-(3',5')-2'-deoxyguanosine unit. The use of such dinucleotide or even trinucleotide synthons can be advantageous in specific applications. oup.comnih.gov For instance, employing a pre-formed T-dG block can enhance efficiency and accuracy when synthesizing oligonucleotides with repetitive T-G sequences. This approach can help to minimize the accumulation of sequence-dependent side products that may arise during stepwise monomer addition.

Furthermore, the synthesis of modified oligonucleotides, particularly those containing bases prone to degradation under standard synthesis conditions, can benefit from a dinucleotide strategy. nih.govglenresearch.com For example, strategies have been developed using dinucleotide phosphoramidites to prevent unwanted isomerization of sensitive adducts like Fapy•dG during synthesis. nih.gov By preparing a stable, protected this compound phosphoramidite, researchers can ensure the integrity of this specific linkage within a custom-synthesized oligonucleotide destined for use in advanced research applications.

Design of Site-Specific DNA Lesions for Repair Pathway Investigations

A major application of synthetic T-dG dinucleotides is in the construction of oligonucleotides containing site-specific DNA damage to investigate cellular repair pathways. Reactive oxygen species, which arise from normal metabolism and environmental exposures, can produce clustered DNA lesions, where multiple damaged bases are located in close proximity. nih.gov Tandem lesions, which occur at adjacent nucleotides on the same strand, are a particularly challenging type of clustered damage for cellular repair systems. nih.govnih.gov

By synthesizing oligonucleotides containing a specific lesion within a T-dG sequence, researchers can directly probe how repair enzymes handle these complex substrates. A key example is the study of tandem lesions composed of thymidine glycol (Tg) and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), two common oxidative lesions. nih.gov When a Tg lesion is placed immediately to the 5' side of an 8-oxodG lesion (a 5'-Tg-8-oxodG-3' tandem lesion), the repair of the 8-oxodG by the human 8-oxoguanine-DNA glycosylase (hOGG1) is significantly compromised. nih.gov Conversely, when the Tg is on the 3' side, it enhances the cleavage of 8-oxodG by hOGG1. nih.gov This demonstrates that the repair machinery's efficiency and mechanism are profoundly influenced by the immediate chemical neighborhood of the damage.

In contrast, the repair of the Tg lesion by E. coli endonuclease III was not significantly affected by the presence of an adjacent 8-oxodG. nih.gov These findings highlight that the impact of tandem damage is specific to both the arrangement of the lesions and the particular enzyme acting upon them. The use of precisely defined T-dG substrates is indispensable for uncovering these complex relationships that govern genome stability.

Table 1: Influence of a Neighboring Thymidine Glycol (Tg) Lesion on the Repair of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) by Human OGG1 Glycosylase

Substrate Configuration Relative Cleavage of 8-oxodG by hOGG1 Finding
Isolated 8-oxodG 100% (Reference) Baseline activity of the enzyme on a single lesion.
5'-Tg-(8-oxodG)-3' Tandem Lesion Significantly Compromised The presence of a thymidine glycol lesion on the 5' side inhibits the enzyme's ability to remove the oxidized guanine (B1146940). nih.gov
5'-(8-oxodG)-Tg-3' Tandem Lesion Enhanced The presence of a thymidine glycol lesion on the 3' side increases the enzyme's efficiency in removing the oxidized guanine. nih.gov

Development of Probes for DNA-Protein Interaction Analysis

Understanding how proteins selectively recognize and bind to specific DNA sequences is fundamental to molecular biology. The T-dG sequence can be part of a recognition motif for various DNA-binding proteins, including transcription factors and repair enzymes. To study these interactions, this compound can be chemically modified to create a reactive probe capable of covalently cross-linking to a binding partner.

A powerful strategy involves the synthesis of phosphoramidites with cross-linkable tethers attached to the nucleobase. nih.gov For instance, a deoxyguanosine phosphoramidite can be synthesized with a thioalkyl tether attached to the N2 position of the guanine base. nih.gov This position projects into the minor groove of the DNA double helix. An oligonucleotide containing this modified guanosine (B1672433) adjacent to a thymidine can then be used as a probe. When a protein binds to this specific T-dG site, the tether can be activated to form a covalent disulfide bond with a nearby cysteine residue on the protein. nih.gov

This site-specific cross-linking freezes the DNA-protein complex, allowing for its isolation and analysis. Researchers can then identify the protein, map the precise binding site on the DNA, and identify the amino acids at the interaction interface. This approach is invaluable for validating putative binding sites and for obtaining high-resolution structural information about DNA-protein complexes. nih.govnih.gov The direct incorporation of a modified deoxyguanosine during oligonucleotide synthesis is an efficient way to produce the large amounts of a single tethered oligonucleotide needed for these structural and functional studies. nih.gov

Role in Studying Nucleic Acid Hybridization and Recognition Events

The sequence of a DNA molecule dictates its three-dimensional structure, stability, and how it is recognized by other molecules. The dinucleotide step, including this compound, represents the fundamental unit that determines the local geometry and thermodynamics of a DNA duplex. The specific stacking interactions between the thymine (B56734) and guanine bases influence the local DNA conformation, such as helical twist, roll, and slide, which can deviate from the average values for idealized B-form DNA. nih.gov These structural variations are often key features for protein recognition.

Furthermore, the introduction of a modified base within the T-dG context can dramatically alter local structure and dynamics, serving as a recognition signal for cellular machinery. For example, molecular dynamics simulations have been used to study how lesions like thymine glycol (Tg) affect the structure of a DNA duplex. nih.govacs.org These studies revealed that certain isomers of Tg cause significant local distortion of the duplex and can facilitate the flipping of the damaged base out of the helical stack. nih.govacs.org This base flipping is a crucial first step in recognition and repair by many DNA glycosylases. nih.gov By studying a defined T-dG sequence, researchers can gain fundamental insights into how base sequence and damage cooperate to trigger critical biological events like DNA repair.

Q & A

Basic Question: What analytical methods are recommended for detecting thymidylyl-(3',5')-2'-deoxyguanosine in oxidative DNA damage studies?

Methodological Answer:
High-performance liquid chromatography (HPLC) coupled with electrochemical detection (EC) or tandem mass spectrometry (LC-MS/MS) is widely used for quantifying oxidative DNA adducts like this compound. For instance, solid-phase extraction followed by gradient reversed-phase HPLC with dual-electrode EC detection ensures minimal artifactual oxidation and high sensitivity . For structural confirmation, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential, as demonstrated in studies isolating 4,8-dihydro-4-hydroxy-8-oxo-2'-deoxyguanosine diastereomers .

Basic Question: How can researchers synthesize this compound for in vitro studies?

Methodological Answer:
A validated approach involves:

  • Protection of reactive groups : Use tert-butyldimethylsilyl (TBDMS) or isobutyryl groups to protect hydroxyl and exocyclic amines, as seen in the synthesis of 2'-deoxyguanosine analogues .
  • Phosphoramidite coupling : Employ 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane for 3',5'-O-silylation, followed by phenyl chlorothionoformate-mediated coupling .
  • Deprotection : Remove protecting groups using tetrabutylammonium fluoride (TBAF) and methanolic ammonia .
    This method minimizes side reactions and ensures high yields of the target dinucleotide.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.